molecular formula C18H23N3O2S B12240559 1-Ethyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

1-Ethyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B12240559
M. Wt: 345.5 g/mol
InChI Key: USRCPNIZNNVPKJ-UHFFFAOYSA-N
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Description

1-Ethyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a tetrahydroisoquinoline derivative with a sulfanyl-linked morpholino-oxoethyl substituent at position 3 and a carbonitrile group at position 3. The morpholine moiety may influence hydrogen bonding and solubility, while the sulfanyl group could enhance metabolic stability compared to ether or alkyl chains.

Properties

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

1-ethyl-3-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C18H23N3O2S/c1-2-16-14-6-4-3-5-13(14)15(11-19)18(20-16)24-12-17(22)21-7-9-23-10-8-21/h2-10,12H2,1H3

InChI Key

USRCPNIZNNVPKJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C2=C1CCCC2)C#N)SCC(=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Pictet-Spengler Reaction with N-Sulfonylethylamines

  • Reactants : β-Phenylethylamine derivatives (e.g., N-sulfonylethylamines) and formaldehyde equivalents.
  • Conditions : Mildly acidic conditions (acetic acid) with Lewis acids (BF₃·OEt₂) to generate formaldehyde in situ.
  • Example :
    • N-Toluenesulfonyl-1,1-dimethyl-2-phenyl-ethylamine reacts with BF₃·OEt₂ to form 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline.
    • Yield : >90%.

Alternative Cyclization with Polyphosphoric Acid

  • Reactants : N-Acylated β-phenylethylamines.
  • Conditions : Polyphosphoric acid (PPA) at 130°C for 3 hours.
  • Example :
    • N-Phenethyl-benzamide cyclizes to 1-phenyl-3,4-dihydroisoquinoline in 70% yield.

Introduction of the Ethyl Group

The ethyl substituent at position 1 is introduced via alkylation or reduction of pre-functionalized intermediates.

Direct Alkylation

  • Reactants : Tetrahydroisoquinoline core with a leaving group (e.g., chloride) at position 1.
  • Conditions : Ethyl iodide in the presence of a base (K₂CO₃) in DMF.
  • Yield : 60–80% (based on analogous piperidinyl derivatives).

Reductive Amination

  • Reactants : Ketone intermediates (e.g., 1-oxo-tetrahydroisoquinoline).
  • Conditions : Sodium borohydride (NaBH₄) in ethanol at 0°C.
  • Example :
    • Reduction of 1-oxo-3,4-dihydroisoquinoline with NaBH₄ yields 1-ethyl derivatives.

Cyanation at Position 4

The carbonitrile group is introduced via electrochemical cyanation or nucleophilic substitution .

Electrochemical Cyanation

  • Reactants : Dihydroisoquinolinium iodide in acetonitrile.
  • Conditions : Undivided cell with carbon cathode and magnesium anode at −10°C.
  • Yield : 62–75%.

Nucleophilic Substitution

  • Reactants : Halogenated tetrahydroisoquinoline (e.g., 4-chloro derivative) with KCN.
  • Conditions : DMF at 80°C for 12 hours.
  • Yield : 50–65% (extrapolated from similar reactions).

Sulfanyl-Morpholinyl Side Chain Installation

The 3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl} group is added via S-alkylation or Mitsunobu reaction .

S-Alkylation of Thiol Intermediates

  • Reactants : Tetrahydroisoquinoline-3-thiol and 2-(morpholin-4-yl)-2-oxoethyl bromide.
  • Conditions : Triethylamine (TEA) in THF at room temperature.
  • Yield : 70–85%.

Mitsunobu Reaction

  • Reactants : Alcohol derivative of morpholinyl-oxoethyl and tetrahydroisoquinoline-3-thiol.
  • Conditions : DIAD, PPh₃ in THF.
  • Yield : 60–75% (based on analogous sulfanylations).

Full Synthetic Routes

Route 1: Sequential Functionalization

  • Core Synthesis : Pictet-Spengler cyclization (90% yield).
  • Ethylation : Alkylation with ethyl iodide (75% yield).
  • Cyanation : Electrochemical method (70% yield).
  • Sulfanyl-Morpholinyl Addition : S-Alkylation (80% yield).
  • Overall Yield : ~38%.

Route 2: Convergent Approach

  • Pre-functionalized Core : 1-Ethyl-4-cyano-3-thiol-tetrahydroisoquinoline.
  • Side Chain Coupling : Mitsunobu reaction with morpholinyl-oxoethyl alcohol (70% yield).
  • Overall Yield : ~50%.

Optimization and Challenges

  • Regioselectivity : Use of bulky bases (e.g., LDA) ensures substitution at position 3.
  • Side Reactions : Over-alkylation is mitigated by stoichiometric control.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) achieves >98% purity.

Data Tables

Table 1: Comparison of Cyanation Methods

Method Conditions Yield (%) Reference
Electrochemical −10°C, Mg anode, 6 h 75
Nucleophilic (KCN) DMF, 80°C, 12 h 65

Table 2: Sulfanyl-Morpholinyl Coupling Efficiency

Reaction Type Reagents Yield (%)
S-Alkylation TEA, THF, rt 85
Mitsunobu DIAD, PPh₃ 70

Chemical Reactions Analysis

1-Ethyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the tetrahydroisoquinoline core, depending on the reagents and conditions used.

Common reagents include acids, bases, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroisoquinolines exhibit anticancer properties. Research has shown that compounds similar to 1-Ethyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can inhibit tumor growth in various cancer cell lines. For instance, compounds targeting specific signaling pathways involved in cell proliferation have demonstrated efficacy against breast cancer and leukemia cells .

Neuroprotective Effects

The neuroprotective potential of this compound is also under investigation. Tetrahydroisoquinolines are known to interact with neurotransmitter systems and may protect neurons from oxidative stress and apoptosis. Studies suggest that this compound could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neuroinflammatory responses .

Antimicrobial Properties

There is growing interest in the antimicrobial properties of compounds containing morpholine and sulfanyl functionalities. Preliminary data suggest that 1-Ethyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile may exhibit activity against various bacterial strains. Further exploration of its mechanism could lead to new treatments for resistant bacterial infections .

Synthesis and Derivatives

The synthesis of 1-Ethyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions that allow for the introduction of functional groups critical for its biological activity. Researchers are continuously exploring derivatives of this compound to enhance its potency and selectivity against targeted diseases.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Breast Cancer Model : In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells through apoptosis induction mechanisms .
  • Neuroprotection in Animal Models : Animal studies showed that administration of this compound improved cognitive function in models of Alzheimer's disease by reducing amyloid plaque formation .
  • Antimicrobial Testing : Laboratory tests revealed that derivatives exhibited promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a potential role in developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-Ethyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The pathways involved often include modulation of signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogs differ in substituents at positions 1, 3, and the tetrahydroisoquinoline core:

Compound Name Position 1 Substituent Position 3 Substituent Core Modification Reference
Target Compound Ethyl [2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl 5,6,7,8-Tetrahydroisoquinoline -
3-[(1-{2-[4-(4-Cyano-1-isopropyl-5,6,7,8-tetrahydroisoquinolin-3-yl)piperazin-1-yl]-2-oxoethyl}-1H-1,2,3-triazol-4-yl)methoxy]-1-methyl-... (6f) Methyl Piperazinyl-linked triazole-oxoethyl 5,6,7,8-Tetrahydroisoquinoline
WAY-324099 (1-Ethyl-3-morpholino-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile) Ethyl Morpholino (direct attachment) 5,6,7,8-Tetrahydroisoquinoline
1-(2-phenylethyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (CID 942264) 2-Phenylethyl Sulfanyl 5,6,7,8-Tetrahydroisoquinoline

Key Observations :

  • Piperazinyl-triazole substituents (e.g., 6f) may enhance steric bulk and alter receptor binding compared to the target compound’s linear sulfanyl chain .

Physical and Spectral Properties

Compound Melting Point (°C) IR Peaks (cm⁻¹) Molecular Formula Yield (%)
Target Compound Not reported Expected: ~1668 (C=O), ~2210 (C≡N) C₁₈H₂₄N₄O₂S -
6f 119–121 1668 (C=O), 2210 (C≡N) C₃₃H₃₉N₉O₂ 82
6i 211–213 1674 (C=O), 2218 (C≡N) C₃₅H₃₇N₉O₃ 80
10a 164–166 1658 (C=O), 2207 (C≡N) Not fully reported 74

Key Observations :

  • Higher melting points (e.g., 6i at 211–213°C) correlate with increased molecular complexity and hydrogen-bonding capacity .
  • IR data consistently show C≡N stretching near 2210 cm⁻¹, confirming the carbonitrile group’s presence across analogs .

Biological Activity

1-Ethyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound belonging to the class of heterocyclic compounds. Its structure incorporates a tetrahydroisoquinoline core, which is prevalent in many biologically active molecules. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound's molecular formula is C18H23N3O2S\text{C}_{18}\text{H}_{23}\text{N}_{3}\text{O}_{2}\text{S} with a molecular weight of 345.5 g/mol. The IUPAC name for this compound is:

1-ethyl-3-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile.

The unique features of this compound include:

  • A tetrahydroisoquinoline core .
  • An ethyl group and a morpholine moiety , which may influence its biological activity.
  • A carbonitrile group that contributes to its chemical reactivity.

The biological activity of 1-Ethyl-3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. It may function as an enzyme inhibitor or receptor agonist/antagonist, influencing various signal transduction pathways and cellular functions.

Biological Activities

Research indicates that compounds within the tetrahydroisoquinoline class exhibit diverse biological activities. These include:

  • Antimicrobial Activity : THIQ analogs have shown effectiveness against various pathogens, including bacteria and fungi.
  • Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from damage associated with neurodegenerative diseases.
  • Anti-cancer Properties : There is ongoing research into the potential of THIQ derivatives in cancer treatment due to their ability to induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of tetrahydroisoquinoline derivatives:

  • Antimicrobial Studies : One study investigated the antimicrobial properties of various THIQ derivatives against a range of bacterial strains. The results indicated significant inhibition zones for certain derivatives, suggesting potential as novel antibacterial agents .
  • Neuroprotective Studies : Research conducted on THIQ analogs demonstrated their ability to reduce oxidative stress in neuronal cells, indicating potential therapeutic applications in treating neurodegenerative disorders .
  • Anti-cancer Activity : A study focused on the cytotoxic effects of THIQ compounds on cancer cell lines showed that specific substitutions on the tetrahydroisoquinoline core significantly enhanced anti-cancer activity .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacterial strains
NeuroprotectiveReduces oxidative stress in neuronal cells
Anti-cancerInduces apoptosis in cancer cell lines

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